molecular formula C18H12N2O4 B1600688 2,6-DI(4-Carboxyphenyl)pyrazine CAS No. 623157-25-5

2,6-DI(4-Carboxyphenyl)pyrazine

Cat. No. B1600688
CAS RN: 623157-25-5
M. Wt: 320.3 g/mol
InChI Key: NXUMLHLRQLEKIE-UHFFFAOYSA-N
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Description

2,6-DI(4-Carboxyphenyl)pyrazine is a chemical compound that has been used in the synthesis of coordination polymers . It has been used in the creation of highly efficient fluorescent chemosensors for nitro antibiotic detection . The compound is also known as 4,4’-(Pyrazine-2,6-diyl)dibenzoic acid .


Synthesis Analysis

The compound has been synthesized using a solvothermal method . This method involves the use of high temperature and pressure to dissolve and react materials. In one study, three isostructural coordination polymers were synthesized using this method . The polymers were created with the formula { [M (DCPP) (H 2 O)]· (DMF)} n [M = Zn ( 1 ), Mn ( 2) and Co ( 3 ); DCPP = 2,6-di (carboxyphenyl)pyrazine)] .


Molecular Structure Analysis

The molecular structure of 2,6-DI(4-Carboxyphenyl)pyrazine is characterized by 2D bilayer structures . These layers are stacked parallel to each other into porous supramolecular frameworks through hydrogen bonding interactions . The uncoordinated DMF molecules that exist in the channel participate in hydrogen bonding and stabilize the 3D supramolecular skeleton .

Scientific Research Applications

2,6-DI(4-Carboxyphenyl)pyrazine: A Comprehensive Analysis of Scientific Research Applications:

Sensing Material for Metal Ions and Anions

The compound has been demonstrated as a promising sensing material for various metal ions and anions, such as Fe 3+ , PA , and Cr 2 O 72− . This application is crucial in environmental monitoring and industrial processes where detecting and quantifying specific ions is necessary .

Luminescent Coordination Polymers

2,6-DI(4-Carboxyphenyl)pyrazine serves as a building block for luminescent coordination polymers, which have potential applications in fluorescent chemosensors . These polymers can detect nitro antibiotics, posing a significant threat to both the eco-environment and human health .

Metal–Organic Frameworks (MOFs)

This compound is used in the synthesis of highly porous MOFs with adjustable topologies. These frameworks have applications in gas storage, separation technologies, and catalysis due to their high surface area and tunable pore sizes .

Bioluminescence Substrate Synthesis

Derivatives of pyrazine compounds like 2,6-DI(4-Carboxyphenyl)pyrazine are used in synthesizing substrates for marine bioluminescence systems, such as coelenterazine .

Antibacterial, Antifungal, and Antiviral Activities

Pyrrolopyrazine derivatives, which include compounds like 2,6-DI(4-Carboxyphenyl)pyrazine, have shown significant activities as antibacterial, antifungal, and antiviral agents. This opens up avenues for pharmaceutical research and development .

Kinase Inhibition

Some derivatives also exhibit activity in kinase inhibition, which is a critical function in cancer treatment research due to the role of kinases in cell signaling pathways .

Future Directions

The efficient identification ability of the new MOF material synthesized using 2,6-DI(4-Carboxyphenyl)pyrazine ensures a promising application in the future . The compound’s potential for creating highly efficient fluorescent chemosensors for nitro antibiotic detection indicates its significant potential for future research and applications .

properties

IUPAC Name

4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUMLHLRQLEKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476238
Record name 2,6-DI(4-CARBOXYPHENYL)PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-DI(4-Carboxyphenyl)pyrazine

CAS RN

623157-25-5
Record name 2,6-DI(4-CARBOXYPHENYL)PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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